Boc vs. Cbz N-Protection: Orthogonal Deprotection Compatibility in Multi-Step Synthesis
The target compound carries a tert-butoxycarbonyl (Boc) group that is cleavable under acidic conditions (e.g., TFA, HCl/dioxane), whereas the closest analog, 3-mercaptomethyl-piperidine-1-carboxylic acid benzyl ester (CAS 1353989-51-1), requires hydrogenolysis (H₂, Pd/C) for deprotection . In synthetic sequences where the thiol group is already elaborated or where acid-sensitive functionality is absent, Boc deprotection proceeds without catalyst residues, making it the preferred choice for solid-phase synthesis and combinatorial chemistry on acid-labile resins [1].
| Evidence Dimension | N-deprotection method and compatibility with thiol-containing intermediates |
|---|---|
| Target Compound Data | Boc removal: TFA/CH₂Cl₂ (typically 20–50% v/v), 0.5–2 h, room temperature; no metal catalyst required [1] |
| Comparator Or Baseline | Benzyl 3-(mercaptomethyl)piperidine-1-carboxylate (CAS 1353989-51-1): Cbz removal requires H₂ (1–4 atm), Pd/C (5–10% w/w), 2–24 h |
| Quantified Difference | Metal-free vs. metal-catalyzed deprotection; orthogonal to hydrogenation-labile functional groups [1] |
| Conditions | Standard peptide chemistry deprotection protocols (solution-phase and solid-phase) [1] |
Why This Matters
For procurement officers sourcing building blocks for multi-step syntheses involving thiols, the Boc variant eliminates residual palladium purification steps, reducing cost and improving yield consistency downstream.
- [1] P.G.M. Wuts and T.W. Greene, 'Greene's Protective Groups in Organic Synthesis,' 4th ed., John Wiley & Sons, 2006. Chapter 7: Protection for the Amino Group (Boc vs. Cbz lability). View Source
